Tert-butyl 2-(1-aminocyclohexyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(1-aminocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYHQZSQVRGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for Tert Butyl 2 1 Aminocyclohexyl Acetate and Analogs
Direct Synthetic Approaches
Direct methods for the synthesis of tert-butyl 2-(1-aminocyclohexyl)acetate focus on constructing the key α-amino ester functionality on a pre-existing cyclohexane (B81311) ring in a minimal number of steps.
Cyclohexanone-Based Annulation Reactions
One potential direct approach involves the adaptation of classical carbonyl chemistry starting from cyclohexanone (B45756). The Strecker and Bucherer-Bergs reactions are well-established methods for the synthesis of α-amino acids from ketones. wikipedia.orgalfa-chemistry.com
Strecker Synthesis: This method involves the reaction of cyclohexanone with an alkali metal cyanide and ammonia (B1221849) to form an α-aminonitrile. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield 1-aminocyclohexaneacetic acid. Esterification of this amino acid with a tert-butyl source, such as isobutylene (B52900) or tert-butanol (B103910) under acidic conditions, would then produce the target compound.
Bucherer-Bergs Reaction: Alternatively, cyclohexanone can be treated with ammonium (B1175870) carbonate and potassium cyanide to yield a hydantoin (B18101) derivative. alfa-chemistry.comwikipedia.org This hydantoin can then be hydrolyzed to the corresponding α-amino acid, which can be subsequently esterified to the tert-butyl ester.
A plausible reaction scheme starting from cyclohexanone is outlined below:
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Cyclohexanone | KCN, NH4Cl | 1-Aminocyclohexanecarbonitrile |
| 2 | 1-Aminocyclohexanecarbonitrile | H2SO4, H2O | 1-Aminocyclohexaneacetic acid |
| 3 | 1-Aminocyclohexaneacetic acid | Isobutylene, H2SO4 | This compound |
Alpha-Amination Strategies
Direct amination of a pre-formed cyclohexyl acetate (B1210297) derivative at the alpha position presents another synthetic route. This can be conceptually achieved through various methods, although direct amination of unactivated C-H bonds is challenging. A more feasible approach would involve the amination of an enolate or an equivalent species derived from a suitable cyclohexyl precursor.
For instance, tert-butyl 2-(cyclohexylidene)acetate, which can be synthesized from cyclohexanone via a Wittig or Horner-Wadsworth-Emmons reaction, could be a key intermediate. Subsequent amination of the double bond, potentially through an aziridination/ring-opening sequence or a hydroamination reaction, could install the required amino group at the 1-position.
Multistep Synthesis from Precursors
Multistep syntheses offer greater flexibility and control over stereochemistry, often starting from more readily available or functionalized precursors.
Intermediate Preparation and Functionalization
A common strategy involves the preparation of a functionalized cyclohexyl intermediate that can be elaborated to the final product. For example, the synthesis of tert-butyl 2-(1-hydroxycyclohexyl)acetate is a known process. This intermediate could be synthesized by reacting the lithium enolate of tert-butyl acetate with cyclohexanone.
| Reactant 1 | Reactant 2 | Product |
| tert-Butyl acetate | Cyclohexanone (via lithium enolate) | tert-Butyl 2-(1-hydroxycyclohexyl)acetate |
This α-hydroxy ester can then serve as a precursor for the introduction of the amino group.
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. While direct palladium-catalyzed amination of a C-H bond at the 1-position of a cyclohexyl acetate is not a standard transformation, palladium catalysis could be employed in the synthesis of precursors. For instance, a palladium-catalyzed cross-coupling reaction could be used to introduce an acetamido group or a protected amino equivalent to a suitable cyclohexyl precursor.
Nucleophilic Substitution Reactions
A robust and widely applicable method for the synthesis of α-amino esters involves the nucleophilic substitution of an α-halo ester with an amine source. In this context, the synthesis would proceed via the preparation of tert-butyl 2-(1-halocyclohexyl)acetate.
This intermediate could be synthesized from tert-butyl 2-(1-hydroxycyclohexyl)acetate via reaction with a halogenating agent such as thionyl chloride or phosphorus tribromide. Subsequent reaction with ammonia or a protected amine equivalent would then afford the target compound through an SN2-type reaction.
A representative reaction scheme is as follows:
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| tert-Butyl 2-(1-hydroxycyclohexyl)acetate | SOCl2 | tert-Butyl 2-(1-chlorocyclohexyl)acetate | NH3 | This compound |
The reactivity of α-halo carbonyl compounds in nucleophilic substitution reactions is well-documented, often showing enhanced rates compared to simple alkyl halides.
Protecting Group Chemistry in Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis of this compound. The amine functionality is nucleophilic and can interfere with various synthetic steps, making its temporary masking essential.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. fishersci.co.uk The introduction of the Boc group onto the nitrogen atom of the 1-aminocyclohexyl)acetate backbone is typically achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com
Commonly used bases for this transformation include triethylamine (B128534) (TEA) or sodium bicarbonate in solvents like tetrahydrofuran (B95107) (THF), water, or a mixture of both. fishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected compound. This protection strategy is highly efficient and generally provides excellent yields. The bulky nature of the Boc group also offers steric hindrance, which can be advantageous in directing subsequent reactions.
The choice of solvent and base can be optimized to ensure high chemoselectivity, particularly when other functional groups are present in the molecule. For instance, conducting the reaction in a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base is a common and effective method. fishersci.co.uk
The removal of the Boc protecting group is a critical step in the synthesis of the final target molecule or for further functionalization of the amine. The acid-labile nature of the Boc group allows for its selective cleavage in the presence of other functional groups, such as the tert-butyl ester, which is also acid-sensitive but to a lesser degree under specific conditions.
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard reagent for Boc deprotection. jk-sci.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine. chemistrysteps.com
However, when a tert-butyl ester is also present in the molecule, as is the case with this compound, the use of strong acids like neat TFA can lead to the cleavage of both protecting groups. Therefore, milder and more selective deprotection methods are often required. One such method involves the use of a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. By carefully controlling the reaction time and temperature, it is often possible to achieve selective deprotection of the Boc group while leaving the tert-butyl ester intact.
Another approach for selective deprotection involves the use of Lewis acids. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave N-Boc groups in the presence of other acid-labile functionalities. researchgate.net Furthermore, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724) has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, highlighting the possibility of orthogonal deprotection strategies. organic-chemistry.org
| Reagent/Condition | Selectivity | Reference |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Low (can cleave both Boc and tert-butyl ester) | jk-sci.com |
| Hydrochloric acid (HCl) in Dioxane/Ethyl Acetate | Moderate (requires careful control) | N/A |
| Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | High (selective for N-Boc) | researchgate.net |
| Cerium(III) chloride/Sodium Iodide in Acetonitrile | High (selective for tert-butyl ester) | organic-chemistry.org |
Comparison of Synthetic Efficiencies and Scalability
Many synthetic routes to gabapentin (B195806) and its analogs start from cyclohexanone. A common strategy involves the formation of 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement. google.com Adapting this for the synthesis of the tert-butyl ester would involve esterification at a later stage.
A plausible and efficient route to this compound could be conceptualized as a multi-step process:
Synthesis of 1-aminocyclohexaneacetic acid: This can be achieved through various methods, including the Strecker synthesis starting from cyclohexanone, cyanide, and ammonia, followed by hydrolysis of the resulting aminonitrile.
N-Boc Protection: The resulting amino acid would then be protected with a Boc group using di-tert-butyl dicarbonate as described in section 2.3.1.
tert-Butyl Esterification: The carboxylic acid of the N-Boc protected amino acid would then be esterified to form the tert-butyl ester. This can be challenging due to the steric hindrance of both the Boc group and the tert-butyl ester. Reagents like tert-butyl 2,2,2-trichloroacetimidate or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with tert-butanol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) could be employed.
Selective Deprotection: Finally, the Boc group would be selectively removed as detailed in section 2.3.2 to yield the target compound.
The scalability of such a route would depend on the safety and handling considerations of the reagents used (e.g., cyanide in the Strecker synthesis) and the efficiency of each step on a large scale. The Hofmann rearrangement route, common for gabapentin, has been shown to be scalable. google.com Continuous flow chemistry is also being explored to improve the safety and efficiency of such processes. researchgate.net
Below is a comparative table of potential synthetic approaches, with estimated efficiencies based on analogous reactions reported in the literature.
| Synthetic Approach | Key Intermediates | Potential Advantages | Potential Disadvantages | Estimated Overall Yield | Scalability |
| Strecker Synthesis Route | 1-cyanocyclohexylacetonitrile, 1-aminocyclohexaneacetic acid | Readily available starting materials | Use of highly toxic cyanide | Moderate | Requires specialized handling for cyanide |
| Hofmann Rearrangement Route | 1,1-cyclohexanediacetic acid monoamide | Well-established for gabapentin synthesis | Multi-step process | Good | Proven to be scalable |
| Alkylation Route | N-Boc-1-aminocyclohexane, tert-butyl bromoacetate | Potentially shorter route | Risk of over-alkylation, challenges in controlling selectivity | Moderate to Good | Dependent on the efficiency of the key alkylation step |
Ultimately, the choice of synthetic route will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources.
Stereochemical Control and Resolution in the Synthesis of Aminocyclohexyl Acetate Scaffolds
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the relative stereochemistry of molecules with multiple stereocenters. In the context of aminocyclohexyl acetate (B1210297) scaffolds, a common strategy involves the diastereoselective alkylation of cyclohexanone (B45756) derivatives. This approach leverages the inherent conformational biases of the six-membered ring to direct the approach of incoming reagents.
One established method is the alkylation of cyclohexanone enolates. The stereochemical outcome of this reaction can be influenced by the substitution pattern on the cyclohexane (B81311) ring. For instance, the alkylation of the enolate of a 4-substituted cyclohexanone, such as 4-tert-butylcyclohexanone, can lead to the formation of diastereomeric products depending on whether the electrophile attacks from the axial or equatorial face of the enolate. Kinetically controlled alkylation of conformationally rigid cyclohexanone enolates generally favors axial attack, leading to the product where the newly introduced alkyl group is in the axial position. ubc.ca This principle can be applied to the synthesis of precursors for 1-aminocyclohexylacetic acid derivatives.
Another powerful diastereoselective method is the Strecker amino acid synthesis. When applied to a cyclohexanone, this reaction with a cyanide source and ammonia (B1221849) (or an amine) yields an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. When a chiral amine is used as the ammonia source, the reaction can proceed with high diastereoselectivity, leading to the formation of a diastereomerically enriched aminonitrile. A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction, which has been shown to produce α-amino nitriles with high diastereomeric ratios (dr > 99/1) through a crystallization-induced asymmetric transformation. rug.nlnih.govresearchgate.net This approach provides a viable route to enantiomerically enriched 1-aminocyclohexylacetic acid precursors.
Detailed findings from studies on related systems are summarized in the table below, illustrating the potential for high diastereoselectivity in the synthesis of aminocyclohexane derivatives.
| Reaction Type | Substrate | Reagent/Auxiliary | Diastereomeric Ratio (dr) | Reference |
| Strecker Synthesis | Pivaldehyde | (R)-phenylglycine amide | > 99/1 | rug.nlnih.gov |
| Strecker Synthesis | 3,4-Dimethoxyphenylacetone | (R)-phenylglycine amide | > 99/1 | rug.nl |
Enantioselective Synthesis Strategies
Enantioselective synthesis focuses on controlling the absolute stereochemistry of a molecule, producing a single enantiomer. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
A widely used class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.netrsc.org These can be acylated with an appropriate acid chloride and the resulting imide can undergo highly diastereoselective alkylation reactions. For the synthesis of aminocyclohexyl acetate scaffolds, an acetic acid derivative would be attached to the oxazolidinone. The enolate of this N-acyloxazolidinone can then be alkylated, with the stereochemical outcome dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary would provide the enantiomerically enriched carboxylic acid, which can then be esterified to the tert-butyl ester. This methodology has been successfully applied to the synthesis of a wide range of natural products and pharmaceuticals. rsc.org
Another effective chiral auxiliary is pseudoephedrine. Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The stereoselectivity is controlled by the chiral backbone of the pseudoephedrine molecule. After the alkylation step, the auxiliary can be cleaved to afford the desired enantiomerically enriched product. harvard.edu
The table below presents data from the application of chiral auxiliaries in the asymmetric synthesis of related compounds, demonstrating the high levels of enantioselectivity that can be achieved.
| Chiral Auxiliary | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Evans Oxazolidinone | Alkylation | N-acyloxazolidinone | High | wikipedia.orgrsc.org |
| (R)-phenylglycine amide | Strecker Synthesis | Pivaldehyde | >98% | nih.gov |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry.
For the synthesis of aminocyclohexyl acetate scaffolds, asymmetric catalysis can be employed in key bond-forming reactions. For instance, the enantioselective Michael addition of aldehydes to nitroacrylates, catalyzed by chiral primary amino acids like L-phenylalanine, can produce precursors to gabapentin (B195806) analogues with high enantioselectivity (up to 98% ee). organic-chemistry.orgresearchgate.net This strategy could be adapted for the synthesis of tert-butyl 2-(1-aminocyclohexyl)acetate.
Another powerful tool is the asymmetric Strecker synthesis, where a chiral catalyst is used to control the addition of cyanide to an imine. nih.govwikipedia.org Chiral thiourea (B124793) derivatives have been developed as effective catalysts for the hydrocyanation of imines, leading to the synthesis of non-proteinogenic amino acids in high enantiomeric excess. nih.gov This methodology is applicable to the synthesis of 1-aminocyclohexylacetic acid derivatives.
Furthermore, chiral rhodium(II) catalysts have shown high efficiency and enantioselectivity in [2+1]-cycloaddition reactions, which can be used to construct chiral building blocks for more complex molecules. organic-chemistry.org
The following table summarizes the results from asymmetric catalytic reactions relevant to the synthesis of the target scaffold.
| Catalyst Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| L-phenylalanine/Li salt | Michael Addition | α-Branched aldehyde | up to 98% | organic-chemistry.orgresearchgate.net |
| Chiral Amido-thiourea | Strecker Synthesis | Imines | High | nih.gov |
| Chiral Rh(II) complex | [2+1]-Cycloaddition | Ethyl diazoacetate | High | organic-chemistry.org |
Racemic Resolution Techniques
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.
Diastereomeric Salt Formation and Crystallization
The most common method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov
For a racemic amine like this compound, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly used as resolving agents. libretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation. For example, the resolution of racemic mandelic acid itself has been achieved using L(+)-phenylglycine esters. google.com Similarly, gabapentin has been resolved through the formation of salts with tartaric acid. google.com A practical synthesis of a related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, was achieved through optical resolution with 10-camphorsulfonic acid (CSA), providing both enantiomers in multigram quantities without the need for chromatography. nih.gov
The table below lists common chiral resolving agents and their applications.
| Resolving Agent | Type of Compound Resolved | Reference |
| (+)-Tartaric acid | Racemic bases | libretexts.org |
| (-)-Mandelic acid | Racemic bases | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Racemic bases | libretexts.orgnih.gov |
| L(+)-Phenylglycine esters | Racemic mandelic acid | google.com |
Chromatographic Chiral Separations
Chromatographic techniques using a chiral stationary phase (CSP) are powerful methods for both analytical and preparative separation of enantiomers. scispace.com High-performance liquid chromatography (HPLC) is the most widely used technique in this regard. scispace.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly versatile and have been used for the enantiomeric resolution of a wide range of chiral amines and α-amino acid esters. yakhak.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase.
Another class of CSPs is based on macrocyclic antibiotics like ristocetin (B1679390) A, which can be used in various modes (reversed-phase, normal-phase, and polar-organic) to resolve a broad spectrum of racemic compounds. mst.edu For acidic compounds, anion exchanger CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives have shown excellent performance. chiraltech.com
The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.
The following table provides examples of chiral stationary phases used for the separation of related compounds.
| Chiral Stationary Phase (CSP) | Compound Class | Technique | Reference |
| Polysaccharide Phenylcarbamates | Chiral amines, α-amino acid esters | HPLC | yakhak.org |
| Ristocetin A | Wide range of racemates | HPLC | mst.edu |
| CHIRALPAK QN-AX/QD-AX | Acidic compounds | HPLC/SFC | chiraltech.com |
| Zwitterionic Cinchona-based CSP | Pregabalin enantiomers | HPLC | mdpi.com |
Enzymatic Resolution Methods
Enzymatic kinetic resolution (EKR) stands as a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds from a racemic mixture. asianpubs.org This method leverages the inherent stereoselectivity of enzymes, most commonly hydrolases such as lipases and proteases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. asianpubs.org For aminocyclohexyl acetate scaffolds, lipases are particularly effective, catalyzing either the hydrolysis of an ester group or the acylation/transesterification of an amino or hydroxyl group.
Lipase-catalyzed hydrolysis is a frequently employed method. For instance, in the resolution of a closely related compound, trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, Pseudomonas cepacia lipase (B570770) has been shown to be highly effective. oup.com In a phosphate (B84403) buffer solution, this enzyme selectively hydrolyzes one enantiomer of the acetate, allowing for the separation of the resulting alcohol from the unreacted acetate. This process can achieve high chemical and optical yields, affording the hydrolyzed product with an enantiomeric excess (%ee) of over 99% and the remaining acetate at 97% ee. oup.com
Another common approach is lipase-catalyzed transesterification. In this method, an acyl donor, such as vinyl acetate, is used to selectively acylate one enantiomer in an organic solvent. Candida antarctica lipase B (CAL-B) is a versatile and highly selective biocatalyst for such transformations. nih.govresearchgate.net Studies on similar cyclic amino alcohols have demonstrated that CAL-B can resolve racemates with excellent enantioselectivity, often achieving an enantiomeric ratio (E) greater than 200. nih.govresearchgate.net The choice of solvent can significantly impact the reaction's conversion and selectivity, with non-polar solvents like hexane (B92381) often providing superior results compared to more polar options like THF. nih.gov
The effectiveness of various lipases in resolving aminocyclohexyl derivatives is summarized in the table below, highlighting the enzyme, substrate type, reaction conditions, and outcomes.
Table 1: Enzymatic Kinetic Resolution of Aminocyclohexyl Derivatives
| Enzyme | Substrate | Reaction Type | Conditions | Conversion | Product (% ee) | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas cepacia lipase | (±)-trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate | Hydrolysis | Phosphate buffer (pH 7.0), 30°C | ~50% | Alcohol (>99%), Acetate (97%) | oup.com |
| Candida antarctica lipase B (CAL-B) | (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | Hexane, Vinyl Acetate | 50% | Alcohol (>99%), Acetate (>99%) | nih.gov |
| Pseudomonas fluorescens lipase | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | Phosphate buffer/Toluene | ~50% | Alcohol (>90%) | d-nb.info |
Absolute and Relative Stereochemical Assignment Methodologies
Once stereoisomers are separated, determining their three-dimensional structure is crucial. A combination of spectroscopic and crystallographic techniques is used to assign the relative and absolute stereochemistry of chiral centers within the aminocyclohexyl acetate scaffold.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining molecular structure. It provides an unambiguous assignment of both the relative and absolute configuration of all stereocenters in a molecule, provided that a suitable, high-quality crystal can be grown. nih.gov The technique has been successfully used to determine the relative configuration of complex functionalized cyclohexylamine (B46788) derivatives. nih.gov For absolute configuration determination, the presence of a heavy atom in the structure can be beneficial, though modern techniques can often resolve the absolute structure of light-atom molecules as well. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for stereochemical analysis in solution.
Relative Stereochemistry : The relative positioning of substituents on the cyclohexane ring can be determined through analysis of proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). The magnitude of ³JHH values can indicate the dihedral angle between adjacent protons, helping to distinguish between cis and trans isomers and to determine the chair conformation of the ring. NOE experiments, such as NOESY or ROESY, identify protons that are close in space, providing further evidence for their relative orientation.
Absolute Stereochemistry : Determining the absolute configuration via NMR typically requires the use of a chiral derivatizing agent (CDA). The Mosher's acid method is a classic and reliable technique for amines and alcohols. usm.edunih.gov In this method, the amine of the aminocyclohexyl scaffold is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric amides. researchgate.net Because these diastereomers have different spatial arrangements, the protons near the newly formed chiral amide group will experience different shielding or deshielding effects from the MTPA's phenyl ring. nih.gov By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined. nih.govresearchgate.net
Chiroptical Methods
When crystallization is not feasible, chiroptical methods offer an alternative for assigning absolute configuration.
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. stackexchange.com By comparing the experimentally measured VCD spectrum with spectra predicted by quantum mechanical calculations (such as Density Functional Theory, DFT) for a specific enantiomer, the absolute configuration can be assigned with a high degree of confidence. stackexchange.com
Reactivity and Chemical Transformations of Tert Butyl 2 1 Aminocyclohexyl Acetate
Reactions Involving the Amine Functionality
The primary amine group on the cyclohexyl ring is a potent nucleophile, making it susceptible to a range of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
The primary amine of tert-butyl 2-(1-aminocyclohexyl)acetate readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and the formation of various amide-containing structures. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
For example, the reaction with acetyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct yields N-acetylated product.
General Reaction Scheme:
this compound + Acylating Agent (e.g., R-COCl, (R-CO)₂O) → Tert-butyl 2-(1-acetamidocyclohexyl)acetate + Byproduct
Below is a table of common acylating agents and the expected amide products.
| Acylating Agent | Product Name |
| Acetyl chloride | Tert-butyl 2-(1-acetamidocyclohexyl)acetate |
| Acetic anhydride (B1165640) | Tert-butyl 2-(1-acetamidocyclohexyl)acetate |
| Benzoyl chloride | Tert-butyl 2-(1-benzamidocyclohexyl)acetate |
| Trifluoroacetic anhydride | Tert-butyl 2-(1-(2,2,2-trifluoroacetamido)cyclohexyl)acetate |
These reactions are generally high-yielding and can be performed under mild conditions. The choice of solvent and base is crucial to control the reaction rate and minimize side reactions. A study on a similar acylation of o-tert-butylcyclohexanol with acetic anhydride highlights that the reaction can proceed without a catalyst at temperatures between 90 to 130°C. guidechem.com
Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org In this process, this compound acts as the amine component, reacting with an aldehyde or a ketone to form a secondary amine. The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction. harvard.edu
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive towards the intermediate iminium ion. harvard.eduorganic-chemistry.org
General Reaction Scheme:
this compound + Aldehyde/Ketone (R'COR'') --(Reducing Agent)--> Tert-butyl 2-(1-(alkylamino)cyclohexyl)acetate
This one-pot procedure is highly efficient for creating secondary amines. nih.govnih.gov The table below shows potential products from the reaction with various carbonyl compounds.
| Carbonyl Compound | Reducing Agent | Product Name |
| Formaldehyde | NaBH(OAc)₃ | Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate |
| Acetone | NaBH₃CN | Tert-butyl 2-(1-(isopropylamino)cyclohexyl)acetate |
| Benzaldehyde | NaBH(OAc)₃ | Tert-butyl 2-(1-(benzylamino)cyclohexyl)acetate |
| Cyclohexanone (B45756) | NaBH(OAc)₃ | Tert-butyl 2-(1-(cyclohexylamino)cyclohexyl)acetate |
The reaction of the primary amine in this compound with aldehydes or ketones under acid-catalyzed, dehydrating conditions leads to the formation of an imine, also known as a Schiff base. ekb.eg This reaction is a reversible condensation where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org
The formation of the C=N double bond is typically favored by removing water from the reaction mixture, often by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent. nih.gov The reaction is generally fastest at a mildly acidic pH (around 4-5). libretexts.orgyoutube.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
General Reaction Scheme:
this compound + Aldehyde/Ketone (R'COR'') ⇌ Tert-butyl 2-(1-(alkylideneamino)cyclohexyl)acetate + H₂O
The stability of the resulting imine can vary, but they serve as crucial intermediates for other reactions, such as reductive aminations or reactions with nucleophiles.
| Carbonyl Compound | Catalyst | Imine Product |
| Benzaldehyde | Acetic Acid | Tert-butyl 2-(1-(benzylideneamino)cyclohexyl)acetate |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Tert-butyl 2-(1-((4-methoxybenzylidene)amino)cyclohexyl)acetate |
| Acetophenone | Acetic Acid | Tert-butyl 2-(1-((1-phenylethylidene)amino)cyclohexyl)acetate |
Transformations at the Ester Moiety
The tert-butyl ester group is a common protecting group for carboxylic acids. It is stable under many basic and nucleophilic conditions but can be cleaved or transformed under specific acidic or reductive conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-aminocyclohexyl)acetic acid. This reaction is typically carried out under acidic conditions. acsgcipr.org The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters, such as tert-butyl acetate (B1210297), generally proceeds through a unimolecular pathway (AAL1). oup.comcdnsciencepub.com This involves protonation of the ester oxygen followed by the loss of the stable tert-butyl carbocation, which is then trapped by water to form tert-butanol (B103910). researchgate.netucoz.com
General Reaction Scheme:
this compound + H₂O --(Acid Catalyst)--> 2-(1-Aminocyclohexyl)acetic acid + Tert-butanol
A variety of acids can be used for this deprotection.
| Acid Catalyst | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM), Room Temperature |
| Formic acid | Neat, Room Temperature |
| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate, Room Temperature |
| p-Toluenesulfonic acid | Benzene or Toluene, Reflux |
Transesterification: This process involves converting the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com However, transesterification of sterically hindered tert-butyl esters can be challenging. Acid-catalyzed transesterification with primary alcohols like methanol (B129727) or ethanol (B145695) is feasible, often requiring forcing conditions. researchgate.net Enzymatic methods, for instance using lipases, can also facilitate transesterification under milder conditions. nih.gov A one-pot method for the transesterification of tert-butyl esters can be achieved by generating an acid chloride intermediate in situ. organic-chemistry.org
General Reaction Scheme (Acid-Catalyzed):
this compound + R'OH --(Acid Catalyst)--> Alkyl 2-(1-aminocyclohexyl)acetate + Tert-butanol
The reduction of the ester moiety in this compound yields the corresponding primary alcohol, 2-(1-aminocyclohexyl)ethanol. Strong reducing agents are required for this transformation. orgoreview.com
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the nucleophilic attack of a hydride ion on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates the tert-butoxide leaving group to form an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. orgoreview.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ will reduce the ester without affecting the amine functionality (once it is deprotonated).
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.comacs.org However, reagents like lithium borohydride (LiBH₄) can selectively reduce esters in the presence of other functional groups like tertiary amides or nitriles. harvard.edu
General Reaction Scheme:
this compound --(1. LiAlH₄, 2. H₂O workup)--> 2-(1-Aminocyclohexyl)ethanol + Tert-butanol
| Reducing Agent | Solvent | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) or Diethyl ether | Reflux, followed by aqueous workup |
| Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | Reflux |
| Samarium(II) iodide (SmI₂)/amine/H₂O | Tetrahydrofuran (THF) | Room Temperature acs.orgnih.gov |
It is important to note that the acidic proton of the amine group would be deprotonated by the hydride reagent first, consuming one equivalent of the reagent before the ester reduction proceeds.
Cyclohexane (B81311) Ring Transformations
Transformations involving the cyclohexane ring of this compound are crucial for creating analogs with modified pharmacokinetic or pharmacodynamic properties. These reactions can range from the introduction of new functional groups to stereoselective modifications of the ring structure itself. The presence of the bulky tert-butyl group can "lock" the cyclohexane ring into a preferred conformation, which can influence the stereochemical outcome of reactions on the ring. chemistryschool.netfiveable.me
The functionalization of the saturated cyclohexane core of molecules like this compound typically requires overcoming the inherent inertness of C-H bonds. Methodologies such as free-radical reactions or transition-metal-catalyzed C-H activation can be employed to introduce new substituents.
Research on structurally similar cyclohexane derivatives provides insights into potential functionalization strategies. For instance, oxidation reactions can introduce hydroxyl or keto groups onto the cyclohexane ring. The regioselectivity of such oxidations would be influenced by the directing effects of the existing substituents and the steric accessibility of the different C-H bonds on the ring.
| Reaction Type | Reagents and Conditions | Potential Products |
| C-H Oxidation | Transition metal catalysts (e.g., Ru, Fe) with oxidants (e.g., peroxides) | Hydroxylated or carbonylated cyclohexane derivatives |
| Halogenation | Radical initiators (e.g., AIBN) with halogen sources (e.g., NBS, NCS) | Halogenated cyclohexane derivatives |
This table presents potential reactions based on general principles of cyclohexane chemistry; specific studies on this compound may not be available.
The stereochemistry of the cyclohexane ring can have a profound impact on the biological activity of the molecule. In the context of this compound, which is a derivative of gabapentin (B195806), the conformation of the cyclohexane ring and the orientation of its substituents are of significant interest. nih.govacs.org Gabapentin itself exists in a conformational equilibrium between two chair forms, with the aminomethyl group being either axial or equatorial. researchgate.net
Stereoselective modifications of the cyclohexane ring would aim to control the introduction of new substituents at specific stereocenters. This can be achieved through various strategies, including the use of chiral catalysts or by leveraging the inherent stereochemistry of the starting material to direct incoming reagents. For example, enzymatic resolutions or stereoselective epoxidations have been used to synthesize highly functionalized β-aminocyclohexanecarboxylates. researchgate.net
| Modification | Approach | Stereochemical Outcome |
| Dihydroxylation | Osmium tetroxide (OsO₄) or other dihydroxylating agents | syn-Diols |
| Epoxidation | Peroxy acids (e.g., m-CPBA) followed by ring-opening | anti-Diols or other bifunctionalized derivatives |
This table illustrates general stereoselective reactions applicable to cyclohexane systems.
Regioselectivity and Chemoselectivity Studies
In a molecule with multiple functional groups and different types of C-H bonds, such as this compound, regioselectivity and chemoselectivity are paramount in chemical transformations.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov For instance, when performing a reaction on the cyclohexane ring, it is often necessary to protect the amino group to prevent side reactions. The choice of protecting group and the reaction conditions can be tuned to achieve the desired chemoselectivity.
Regioselectivity is the preference for reaction at one position over another. In the context of the cyclohexane ring of this compound, the C-H bonds at the C2, C3, and C4 positions are not equivalent. The regioselectivity of a C-H functionalization reaction would depend on factors such as steric hindrance from the geminal substituents and electronic effects. For example, in elimination reactions of substituted cyclohexanes, the regiochemical outcome is often dictated by the requirement for an anti-periplanar arrangement of the leaving group and a proton, which is dependent on the chair conformation of the ring. chemistrysteps.comlibretexts.org
Studies on related aminocyclohexane derivatives have shown that the stereoelectronic requirements of certain reactions can lead to high regioselectivity. For example, deamination of 2-aminocyclohexanols with nitrous acid can lead to ring contraction or the formation of a ketone, with the product distribution being dependent on the stereochemical relationship between the amino and hydroxyl groups. spcmc.ac.in Similarly, the regioselectivity of epoxide ring-opening in aminocyclohexane systems can be controlled by neighboring group participation and conformational effects. beilstein-journals.orgnih.gov
| Selectivity Type | Influencing Factors | Example Reaction |
| Chemoselectivity | Protecting groups, reagent type, reaction conditions | Selective N-acylation over O-acylation |
| Regioselectivity | Steric hindrance, electronic effects, stereoelectronic requirements | Preferential functionalization at the C4 position of the cyclohexane ring |
This table provides a general overview of selectivity concepts relevant to the target molecule.
Applications As a Synthetic Building Block in Complex Molecule Construction
Utilization in the Synthesis of Scaffolds with Defined Stereochemistry
The synthesis of molecules with controlled stereochemistry is a cornerstone of modern drug discovery and materials science. While tert-butyl 2-(1-aminocyclohexyl)acetate is itself achiral, its rigid cyclohexane (B81311) framework serves as an excellent foundation for diastereoselective reactions. Once a chiral auxiliary is introduced or a stereocenter is established, the cyclohexane ring can effectively transmit stereochemical information, directing the approach of reagents to one face of the molecule over the other.
For instance, the amine functionality can be acylated with a chiral carboxylic acid, creating a chiral amide. The stereochemical environment established by this new chiral center can then influence subsequent reactions on the cyclohexane ring or the acetate (B1210297) group, leading to the formation of new stereocenters with high diastereoselectivity. This approach is fundamental in building complex natural product analogs and other chiral molecules. The principles of stereoselective synthesis suggest that this compound can be a valuable tool for creating stereodefined polysubstituted carbocycles. nih.gov
Precursor for Advanced Pharmaceutical Intermediates
The structural motifs present in this compound are commonly found in a variety of biologically active molecules, making it an attractive precursor for advanced pharmaceutical intermediates. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be removed under specific acidic conditions late in a synthetic sequence. google.com
The primary amine of this compound is a versatile handle for the synthesis of a multitude of amine and amino acid derivatives. It can undergo standard N-alkylation, N-acylation, and reductive amination reactions to introduce a wide range of substituents. These reactions are crucial for exploring the structure-activity relationships of potential drug candidates.
Table 1: Examples of Potential Amine and Amino Acid Derivatives from this compound
| Derivative Type | Synthetic Transformation | Potential Application |
|---|---|---|
| N-Alkyl Amines | Reductive amination with aldehydes/ketones | Introduction of lipophilic or functional groups |
| N-Acyl Amides | Acylation with acid chlorides or anhydrides | Modification of electronic and steric properties |
| Ureas/Carbamates | Reaction with isocyanates or chloroformates | Hydrogen bond donor/acceptor modification |
This table is illustrative and based on the general reactivity of primary amines and tert-butyl esters.
The 1,1-disubstituted nature of the functionalized cyclohexane ring makes this compound an ideal precursor for the synthesis of spirocyclic and other polycyclic systems. Intramolecular reactions that involve both the amine and the acetate group (or derivatives thereof) can lead to the formation of a new ring fused or spiro-fused to the cyclohexane core.
For example, after conversion of the ester to a suitable electrophile and protection of the amine, an intramolecular cyclization could be triggered. Alternatively, the amine could be transformed into a nucleophile that attacks a modified version of the acetate side chain. Such strategies are key in generating novel three-dimensional scaffolds for drug discovery, moving beyond the traditionally "flat" molecules.
Development of Biologically Relevant Mimetics (e.g., Peptidomimetics)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid cyclohexane scaffold of this compound is useful for introducing conformational constraints into peptide backbones. When incorporated into a peptide sequence, it can force the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for its biological target.
The synthesis of peptidomimetics often utilizes non-natural amino acids to achieve these desired properties. Derivatives of this compound can serve as building blocks for such non-natural amino acids, providing a way to systematically vary the shape and rigidity of a peptide analog. The use of cyclic amino acid derivatives is a known strategy in the design of peptide nucleic acids and other mimetics. nih.gov
Ligand and Complexation Studies (e.g., Metal Coordination)
The presence of both a primary amine (a Lewis base) and an ester group (which can be hydrolyzed to a carboxylic acid) makes derivatives of this compound potential ligands for metal ions. The nitrogen of the amine and the oxygen atoms of the carboxylate can act as donor atoms to coordinate with a metal center, forming stable metal complexes.
The specific geometry of the cyclohexane ring would influence the bite angle and coordination geometry of the resulting ligand, which in turn affects the properties of the metal complex. These complexes could find applications in areas such as catalysis, medical imaging (as contrast agents), or as therapeutic agents themselves. The study of coordination chemistry with various metal ions is a broad field with many potential applications. ed.ac.uknih.gov
Table 2: Potential Metal Coordination Properties
| Functional Group | Donor Atom | Potential Metal Ion Partners |
|---|---|---|
| Primary Amine | Nitrogen | Transition metals (e.g., Cu, Ni, Co) |
This table is illustrative and based on the general coordination properties of amines and carboxylates.
Theoretical and Computational Studies on Tert Butyl 2 1 Aminocyclohexyl Acetate
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of tert-butyl 2-(1-aminocyclohexyl)acetate is primarily dictated by the stereochemistry of the cyclohexane (B81311) ring and the steric hindrance imposed by its bulky substituents. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In disubstituted cyclohexanes, the relative stability of different chair conformations is determined by the positions of the substituents, with equatorial positions being generally favored over axial positions to reduce 1,3-diaxial interactions. libretexts.org
For this compound, both the 1-amino group and the 2-acetate (B119210) group are attached to the same carbon atom of the cyclohexane ring. The large tert-butyl group on the acetate (B1210297) moiety introduces significant steric bulk. In the most stable chair conformation, it is expected that the substituent group containing the tert-butyl moiety will preferentially occupy an equatorial position to minimize steric hindrance. libretexts.org However, the specific orientation of the acetate side chain relative to the ring will be influenced by a combination of steric and electronic factors.
Table 1: Predicted Stable Conformations of this compound
| Conformation | Substituent Positions | Relative Energy (Predicted) | Key Features |
| Chair 1 | Acetate group equatorial, Amino group axial | Lower | Minimizes steric clash of the bulky tert-butyl group. |
| Chair 2 | Acetate group axial, Amino group equatorial | Higher | Significant 1,3-diaxial interactions involving the tert-butyl group. |
| Twist-Boat | - | Intermediate | May be populated at higher temperatures or in specific solvent environments. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. researchgate.netmdpi.comchemrxiv.org For this compound, DFT calculations could be employed to investigate a variety of potential reactions, such as nucleophilic substitution at the carbonyl carbon of the ester, or reactions involving the amino group.
By calculating the energies of reactants, transition states, and products, DFT can provide a quantitative picture of the reaction pathway. chemrxiv.org For example, in the hydrolysis of the tert-butyl ester, DFT could be used to model the transition state for both acid- and base-catalyzed mechanisms, helping to determine which pathway is more favorable under different conditions. The calculated activation energies can be correlated with experimental reaction rates.
Furthermore, DFT calculations can provide insights into the electronic structure of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to act as a nucleophile or electrophile, respectively. While specific DFT studies on the reaction mechanisms of this compound are not prevalent in the literature, the well-established methodologies of DFT offer a reliable framework for such investigations. mdpi.comchemrxiv.org
Prediction of Reactivity and Selectivity
Computational methods, particularly DFT, can be instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. The presence of two functional groups, an amino group and a tert-butyl ester, presents opportunities for regioselective and chemoselective reactions.
The reactivity of the amino group as a nucleophile can be compared to the reactivity of the ester group towards nucleophilic acyl substitution. By calculating the activation barriers for competing reaction pathways, it is possible to predict which functional group will react preferentially under a given set of conditions. For instance, in a reaction with an electrophile, DFT calculations could predict whether N-alkylation or O-alkylation (of the ester carbonyl) is more likely to occur.
Similarly, the stereoselectivity of reactions involving the chiral center at the 1-position of the cyclohexane ring can be investigated. By modeling the transition states for the formation of different stereoisomers, the preferred stereochemical outcome can be predicted. This is particularly important in the synthesis of enantiomerically pure compounds. While detailed predictive studies for this specific molecule are not widely published, the principles of computational prediction of reactivity and selectivity are well-established. researchgate.net
Table 2: Predicted Reactivity Parameters from Conceptual DFT
| Parameter | Predicted Value (Arbitrary Units) | Implication |
| Global Electrophilicity Index (ω) | Moderate | Can act as both an electrophile and nucleophile. |
| Nucleophilicity Index (N) | High (at Nitrogen) | The amino group is a strong nucleophilic center. |
| Fukui Functions | Localized on N and C=O | Indicate the most likely sites for nucleophilic and electrophilic attack. |
Hydrogen Bonding Networks and Intermolecular Interactions in Solid State
In the solid state, the structure of this compound will be significantly influenced by hydrogen bonding and other intermolecular interactions. The primary amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.
Crystal structure analysis of a closely related compound, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid, reveals extensive hydrogen bonding networks. researchgate.net In this analogue, the amino group forms hydrogen bonds with the carboxylate group of neighboring molecules, leading to the formation of layers. researchgate.net It is highly probable that this compound will exhibit similar hydrogen bonding motifs in its crystalline form. The N-H---O=C hydrogen bonds are expected to be a dominant feature, linking the molecules into chains or sheets.
Table 3: Potential Hydrogen Bonding Interactions in Solid State
| Donor | Acceptor | Type of Interaction | Predicted Geometry |
| N-H (amino) | O=C (ester) | Intermolecular Hydrogen Bond | Linear or near-linear |
| N-H (amino) | O-C (ester ether) | Weaker Intermolecular Hydrogen Bond | Less directional |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for Tert-butyl 2-(1-aminocyclohexyl)acetate is not extensively published, analysis of a closely related compound, 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, provides significant insight into the expected structural features.
A study on this analogue revealed detailed information about its crystal lattice and molecular conformation. researchgate.netnih.gov The compound was found to crystallize in the triclinic space group P1. researchgate.netnih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, a feature that would also be anticipated in crystals of this compound due to the presence of the primary amine group.
In the analogue's structure, the cyclohexane (B81311) ring adopts a stable chair conformation. researchgate.netnih.gov This is the most energetically favorable conformation for substituted cyclohexanes, minimizing both angular and torsional strain. The bulky tert-butyl group was found to occupy an equatorial position to reduce steric hindrance. researchgate.netnih.gov Such detailed structural information, including precise bond lengths, bond angles, and torsional angles, is invaluable for understanding the molecule's intrinsic geometry and intermolecular packing forces.
Table 1: Crystallographic Data for the Analogue Compound 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.4164 (2) |
| b (Å) | 10.8091 (3) |
| c (Å) | 19.1335 (6) |
| α (°) | 96.843 (3) |
| β (°) | 92.018 (3) |
| γ (°) | 93.901 (3) |
| Volume (ų) | 1313.25 (7) |
This data is for a closely related analogue and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are essential for complete characterization.
The ¹H NMR spectrum would exhibit characteristic signals, including a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons of the cyclohexane ring would appear as a complex series of multiplets further downfield. The methylene (B1212753) protons of the acetate (B1210297) group would likely present as a singlet, unless chiral conditions induce magnetic inequivalence.
¹³C NMR spectroscopy would confirm the presence of all carbon atoms, including the quaternary carbons of the tert-butyl group and the C1 position of the cyclohexane ring, which are not directly observed in the ¹H spectrum.
Advanced techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the cyclohexane ring, helping to assign the complex multiplets. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons two or three bonds away, respectively. This data allows for the unambiguous assignment of all ¹H and ¹³C signals.
Furthermore, dynamic NMR studies, particularly at low temperatures, can provide insight into the conformational dynamics of the cyclohexane ring. sikhcom.netnih.govresearchgate.net By analyzing changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes like ring inversion (chair-to-chair interconversion). nih.gov For substituted cyclohexanes, the equilibrium between conformers with axial and equatorial substituents can be investigated, although the large tert-butyl group is expected to strongly favor an equatorial position.
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a key technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 213.32 g/mol ), techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.
Under electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z 213 would be expected. A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, which would lead to a significant peak at m/z 157. Another characteristic fragmentation is the loss of a tert-butyl radical (57 Da), resulting in a peak at m/z 156.
Alpha-cleavage is a dominant fragmentation pattern for amines, which would involve the cleavage of the C-C bonds adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This could lead to the fragmentation of the cyclohexane ring. The fragmentation of the ring itself can produce a series of characteristic ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 213 | [M]⁺ | Molecular Ion |
| 198 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 156 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the acetate group |
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition with high accuracy and confidence.
Chromatographic Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
For HPLC analysis, reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape for the amine. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).
GC is also a suitable technique for analyzing this relatively volatile compound. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The high resolution of capillary GC is particularly useful for separating closely related impurities.
Since the C1 position of the cyclohexane ring is a stereocenter, this compound is a chiral molecule. Therefore, chiral chromatography would be necessary to separate its enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, which can differentiate between the two enantiomers, allowing for the determination of enantiomeric purity or the isolation of individual enantiomers. mst.edunih.gov
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Routes for Analog Synthesis
The synthesis of Tert-butyl 2-(1-aminocyclohexyl)acetate and its analogs, which are structurally similar to gabapentin (B195806), is a key area of research. Traditional synthetic routes often require multiple steps and harsh conditions. researchgate.net Consequently, the development of novel catalytic methods that offer greater efficiency, selectivity, and sustainability is a primary objective.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of gabapentin analogs. For instance, the Michael addition of α-branched aldehydes to β-nitroacrylates can be catalyzed by a mixed system of a primary amino acid, like L-phenylalanine, and its lithium salt. This method yields products with high enantioselectivity (up to 98% ee) and in good yields (up to 85%), providing a direct route to complex pyrrolidine-3-carboxylic acids, which are analogs of gabapentin. researchgate.net
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing key intermediates. A notable example is the chemoenzymatic synthesis of gabapentin that utilizes a nitrilase from Acidovorax facilis. This enzyme mediates the regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid, a crucial precursor. researchgate.net The subsequent hydrogenation of the nitrile group is often achieved using metal catalysts like Raney-nickel. researchgate.net This combination of enzymatic and chemical catalysis streamlines the process, making it suitable for large-scale production. researchgate.net
Metal-Catalyzed Reactions: The synthesis of various GABA analogs has also been accomplished through metal-mediated reactions, such as the conjugate addition of cuprates to introduce specific substituents onto the molecular scaffold. nih.gov These methods allow for the precise installation of functional groups, enabling the creation of diverse libraries of analogs for further study. nih.gov
A summary of these catalytic approaches is presented below.
Interactive Data Table: Novel Catalytic Routes for Analog Synthesis| Catalytic Approach | Catalyst Example | Key Transformation | Advantages |
|---|---|---|---|
| Organocatalysis | L-phenylalanine / Lithium Salt | Asymmetric Michael Addition | High enantioselectivity, mild reaction conditions. researchgate.net |
| Chemoenzymatic | Nitrilase / Raney-nickel | Nitrile Hydrolysis & Hydrogenation | High purity, green chemistry, suitable for large scale. researchgate.net |
| Metal Catalysis | Organocuprates | Conjugate Addition | Precise introduction of various substituents. nih.gov |
Exploration of New Chemical Transformations
Beyond the synthesis of the core structure, research is focused on new ways to chemically modify this compound to create novel derivatives. The functional groups present—a primary amine and a tert-butyl ester—offer multiple handles for chemical transformation.
A significant development is the one-pot conversion of tert-butyl esters directly into amides or other esters, bypassing the often harsh deprotection step that typically requires trifluoroacetic acid (TFA). scientificupdate.com This transformation can be achieved using dichlorodiphenylmethane (B138671) with a catalytic amount of a Lewis acid like tin(II) chloride (SnCl₂). The in-situ generated acid chloride can then be trapped with an amine or an alcohol to yield the corresponding amide or ester. scientificupdate.com This method enhances synthetic efficiency and avoids problematic reagents, making it a valuable tool for derivatization. scientificupdate.com
Integration into Flow Chemistry and Automation for Scalable Synthesis
For the large-scale production of fine chemicals and pharmaceuticals, flow chemistry is increasingly being adopted as a safer, more efficient, and scalable alternative to traditional batch processing. researchgate.netwiley-vch.de The integration of flow chemistry with automation holds immense promise for the synthesis of this compound and its analogs. vapourtec.com
Flow chemistry systems, which involve pumping reagents through reactors, offer superior control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.de This precise control is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require extreme temperatures, such as many organolithium-mediated reactions that are often run at -78°C or lower in batch. wiley-vch.de In a flow reactor, these reactions can sometimes be conducted at significantly higher temperatures (e.g., 10°C) due to enhanced heat transfer, improving both safety and efficiency. wiley-vch.de
Automation coupled with flow chemistry enables high-throughput synthesis and rapid reaction optimization. researchgate.netvapourtec.com Automated platforms can systematically vary reaction conditions to identify optimal parameters, and integrated analytical tools can provide real-time data. researchgate.netsoci.org This approach is ideal for creating libraries of analogs for screening and for developing robust and scalable manufacturing processes. vapourtec.com The biocatalytic synthesis of related cyclohexyl derivatives has already been successfully implemented in continuous-flow processes, demonstrating the feasibility of this technology for similar molecular structures. mdpi.com
Interactive Data Table: Advantages of Flow Chemistry for Synthesis
| Feature | Benefit in Synthesis of this compound Analogs |
|---|---|
| Enhanced Heat Transfer | Allows for better control of exothermic reactions and enables reactions at less extreme temperatures, improving safety and energy efficiency. wiley-vch.de |
| Precise Control | Accurate control over stoichiometry, residence time, and temperature leads to higher reproducibility and selectivity. soci.org |
| Increased Safety | Small reactor volumes and the ability to generate hazardous reagents in-situ minimize risks associated with unstable intermediates. wiley-vch.de |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of redesigning large batch reactors. researchgate.net |
Applications in Materials Science and Supramolecular Chemistry
While derivatives of 1-aminocyclohexylacetic acid are primarily known for their biological activity, their unique structural features make them attractive building blocks for materials science and supramolecular chemistry. Cyclic β-amino acids are recognized as valuable precursors for the synthesis of polymers and other functional materials. researchgate.netbeilstein-journals.org
The crystal structure analysis of a related compound, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid, reveals its potential for creating organized molecular assemblies. researchgate.net In its crystalline state, the molecule exists as a zwitterion and forms an intramolecular hydrogen bond. Furthermore, intermolecular hydrogen bonds link the molecules, leading to the formation of distinct sandwich-like layers with hydrophilic interiors and hydrophobic exteriors. researchgate.net This self-assembly behavior is a cornerstone of supramolecular chemistry and suggests that this compound derivatives could be used to design novel biomaterials, gels, or other ordered structures.
The combination of a rigid cyclohexyl scaffold with functional amino and carboxyl groups makes these molecules suitable as monomers for the synthesis of poly(ester amide)s (PEAs). tum.de PEAs are a class of polymers known for their favorable mechanical properties, biocompatibility, and biodegradability, with potential applications in tissue engineering and drug delivery systems. tum.de The incorporation of the aminocyclohexylacetate moiety into a polymer backbone could impart specific conformational constraints and functionalities, leading to new materials with tailored properties. Complex esters of acetic acid are generally considered for applications in the development of polymers and coatings. ontosight.ai
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(1-aminocyclohexyl)acetate, and how are intermediates characterized?
The compound is typically synthesized via hydrogenation of nitrocyclohexane derivatives or through derivatization of (1-aminocyclohexyl)methanol. For example, (1-nitrocyclohexyl)methanol can be hydrogenated using Raney nickel to yield (1-aminocyclohexyl)methanol, which is further acetylated to form tert-butyl esters . Intermediates are characterized using infrared (IR) spectroscopy to confirm functional groups (e.g., amine or ester peaks) and elemental analysis to verify purity. Single-crystal X-ray diffraction is used for definitive structural confirmation .
Q. How should researchers handle stability and storage of this compound given limited safety data?
While stability data are sparse, tert-butyl esters are generally stable under inert atmospheres at room temperature. Recommended storage conditions include desiccated environments (to prevent hydrolysis) and avoidance of prolonged exposure to light or moisture. Stability can be monitored via periodic HPLC analysis to detect degradation products .
Q. What spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹).
- UV-Vis spectroscopy : Detects π→π* transitions in aromatic byproducts or conjugated systems.
- EPR spectroscopy : Useful for studying metal complexes if the compound is used in coordination chemistry (e.g., copper(II) complexes) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
Yield optimization involves:
- Parameter tuning : Adjusting reaction temperature, solvent polarity (e.g., using ethanol or dichloromethane), and catalyst loading (e.g., Raney nickel for hydrogenation).
- Byproduct analysis : GC-MS or NMR can identify side products like over-acetylated species or cyclohexene derivatives formed during dehydration.
- Statistical methods : The Nelder-Mead simplex algorithm can iteratively optimize multi-variable reaction conditions (e.g., time, pH) .
Q. How should contradictions in analytical data (e.g., conflicting NMR or IR results) be resolved?
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structure vs. NMR for dynamic behavior).
- Computational modeling : Density Functional Theory (DFT) simulations can predict IR/NMR spectra for comparison with experimental data.
- Isolation of intermediates : Purify suspected contaminants via column chromatography and re-analyze .
Q. What strategies are employed to assess biological activity when toxicity data are limited?
- In silico screening : Predict pharmacokinetic properties (e.g., LogP, bioavailability) using tools like SwissADME.
- In vitro assays : Test cytotoxicity against cell lines (e.g., HEK293) at low concentrations (µM range) and monitor viability via MTT assays.
- Metal complexation : The compound’s amine group can coordinate to transition metals (e.g., Cu²⁺), enabling studies on antimicrobial or catalytic activity .
Q. How is the compound’s reactivity exploited in synthesizing spirocyclic or heterocyclic derivatives?
The 1-aminocyclohexyl moiety undergoes cyclization with reagents like urea or thiourea under high temperatures (e.g., 185°C) to form spirocyclic lactams or thioacetals. Reaction progress is tracked via TLC, and products are characterized by high-resolution mass spectrometry (HRMS) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
